2,2,5-Trimethylhexa-3,4-dienenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5-Trimethylhexa-3,4-dienenitrile is an organic compound with the molecular formula C9H13N. It is characterized by the presence of a nitrile group (-CN) attached to a hexa-diene backbone with three methyl groups at positions 2, 2, and 5. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5-Trimethylhexa-3,4-dienenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,5-trimethylhex-3-ene-4-yne with hydrogen cyanide (HCN) in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and scalability. Catalysts such as palladium or nickel complexes are often used to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2,2,5-Trimethylhexa-3,4-dienenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the nitrile group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of amides, esters, or thioethers.
Scientific Research Applications
2,2,5-Trimethylhexa-3,4-dienenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,5-Trimethylhexa-3,4-dienenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and interactions. Pathways involved may include nucleophilic addition or substitution reactions, depending on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethylhexane: Similar in structure but lacks the nitrile group.
2,2,5-Trimethylhexa-3,4-dienal: Contains an aldehyde group instead of a nitrile group.
Uniqueness
This detailed article provides a comprehensive overview of 2,2,5-Trimethylhexa-3,4-dienenitrile, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
InChI |
InChI=1S/C9H13N/c1-8(2)5-6-9(3,4)7-10/h6H,1-4H3 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUCSEKMJIHHTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C=CC(C)(C)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501341 |
Source
|
Record name | 2,2,5-Trimethylhexa-3,4-dienenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60501341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71800-21-0 |
Source
|
Record name | 2,2,5-Trimethylhexa-3,4-dienenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60501341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.